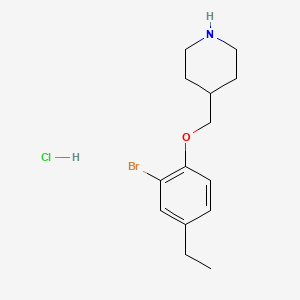

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry designation for this compound is 4-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride, reflecting its systematic structural organization. The molecular formula C14H21BrClNO indicates the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been determined as 334.68 grams per mole for the hydrochloride salt form. This contrasts with the parent free base compound, which exhibits the molecular formula C14H20BrNO and molecular weight of 298.22 grams per mole. The difference of HCl (36.46 grams per mole) between the salt and free base forms confirms the stoichiometric addition of hydrochloric acid.

The Chemical Abstracts Service registry number 1219967-59-5 provides unique identification for this specific hydrochloride salt form. The structural designation reflects the positioning of the bromo substituent at the 4-position of the ethyl-substituted phenoxy ring, with the methylene bridge connecting to the 4-position of the piperidine ring. The systematic nomenclature accurately describes the spatial arrangement of functional groups, facilitating precise identification and database searches. The compound classification falls under heterocyclic organic compounds, specifically as a substituted piperidine derivative with halogenated aromatic functionality.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational structure of 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine has been characterized through computational modeling approaches. The compound adopts a preferred conformation where the piperidine ring maintains its characteristic chair configuration, minimizing steric interactions between substituents. The methylene linker between the piperidine ring and phenoxy group provides conformational flexibility, allowing rotation around the carbon-carbon and carbon-oxygen bonds. This flexibility contributes to the compound's ability to adopt multiple low-energy conformations in solution.

Computational analysis reveals that the bromo substituent at the para position relative to the ether linkage influences the electronic distribution throughout the aromatic system. The ethyl group at the ortho position creates steric hindrance that affects the preferred rotational angles around the phenoxy linkage. The nitrogen atom in the piperidine ring exists in a pyramidal geometry, with the lone pair of electrons contributing to the compound's basicity and subsequent salt formation capability. The overall molecular geometry demonstrates significant three-dimensional complexity, with the aromatic ring system oriented approximately perpendicular to the piperidine ring plane in the lowest energy conformation.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships. The aromatic protons of the bromo-ethylphenoxy system exhibit distinct chemical shifts in the aromatic region, with the bromine substituent causing downfield shifts for nearby carbon and proton signals. The ethyl substituent displays typical methyl and methylene patterns, with characteristic coupling constants confirming the substitution pattern. The piperidine ring protons show expected axial and equatorial multiplicities, while the methylene bridge protons linking the two ring systems demonstrate unique chemical shift values.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 334.68 for the hydrochloride salt, with characteristic fragmentation patterns involving loss of hydrochloric acid and subsequent aromatic ring fragmentations. Infrared spectroscopy reveals characteristic absorption bands for the carbon-nitrogen stretches of the piperidine ring, carbon-oxygen ether linkages, and aromatic carbon-carbon stretches. The presence of the hydrochloride salt is confirmed through broad absorption bands in the 2500-3000 wavenumber region, indicating protonated amine functionality. High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation, supporting the proposed molecular formula assignment.

Comparative Analysis with Structural Analogues

Structural comparison with 4-(4-Bromophenyl)piperidine hydrochloride reveals significant differences in substitution patterns and molecular complexity. The reference compound lacks the ethyl substituent and ether linkage present in the target molecule, resulting in a simpler molecular formula of C11H15BrClN and molecular weight of 276.60 grams per mole. This structural difference eliminates the conformational flexibility introduced by the methylene bridge and phenoxy linkage, creating a more rigid molecular framework. The absence of the ethyl group also reduces steric interactions and modifies the electronic properties of the aromatic system.

Analysis of the pyrrolidine analogue 3-((2-Bromo-4-ethylphenoxy)methyl)pyrrolidine hydrochloride demonstrates the impact of ring size variation on molecular properties. This five-membered ring analogue exhibits molecular formula C13H19BrClNO and molecular weight 320.65 grams per mole. The pyrrolidine ring adopts an envelope conformation rather than the chair conformation of piperidine, creating different steric relationships and potentially altered biological activity profiles. The reduced ring size increases ring strain but may enhance conformational rigidity compared to the six-membered piperidine system.

The positional isomer 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride provides insight into substituent position effects within the piperidine ring. This compound maintains the same molecular formula C14H21BrClNO and molecular weight 334.68 grams per mole as the target compound. However, the methylene bridge attachment at the 3-position rather than 4-position of piperidine significantly alters the three-dimensional spatial arrangement and potential pharmacological properties. The different substitution pattern affects the distance relationships between functional groups and modifies the overall molecular shape, demonstrating the importance of precise positional control in pharmaceutical compound design.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ring System |

|---|---|---|---|---|

| 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine HCl | C14H21BrClNO | 334.68 | 1219967-59-5 | Piperidine |

| 4-(4-Bromophenyl)piperidine HCl | C11H15BrClN | 276.60 | - | Piperidine |

| 3-((2-Bromo-4-ethylphenoxy)methyl)pyrrolidine HCl | C13H19BrClNO | 320.65 | 1219948-99-8 | Pyrrolidine |

| 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine HCl | C14H21BrClNO | 334.68 | 1220030-46-5 | Piperidine |

Properties

IUPAC Name |

4-[(2-bromo-4-ethylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO.ClH/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12;/h3-4,9,12,16H,2,5-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPMUSXFMGUKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-12-1 | |

| Record name | Piperidine, 4-[(2-bromo-4-ethylphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Strategy Overview

The general synthetic approach to 4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride involves:

- Step 1: Preparation or procurement of 2-bromo-4-ethylphenol or its suitable derivative.

- Step 2: Introduction of a chloromethyl or bromomethyl group to the phenol to form a reactive intermediate such as 2-bromo-4-ethylphenoxymethyl halide.

- Step 3: Nucleophilic substitution reaction with piperidine to form the 4-((2-bromo-4-ethylphenoxy)methyl)piperidine base.

- Step 4: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Detailed Preparation Methods

Formation of 2-Bromo-4-ethylphenoxymethyl Halide

The phenol is reacted with formaldehyde and a halogenating agent (e.g., HCl or HBr) or chloromethyl methyl ether to introduce a chloromethyl or bromomethyl group at the phenolic oxygen, yielding 2-bromo-4-ethylphenoxymethyl chloride or bromide. This intermediate is highly reactive for nucleophilic substitution.

Nucleophilic Substitution with Piperidine

The key step involves reacting the halomethylphenol intermediate with piperidine under basic or neutral conditions to substitute the halide with the piperidine nitrogen, forming 4-((2-bromo-4-ethylphenoxy)methyl)piperidine. This reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at ambient or slightly elevated temperatures.

A related synthetic example from literature describes the use of piperidine derivatives in nucleophilic aromatic substitution reactions under mild heating and inert atmosphere to achieve high yields.

Conversion to Hydrochloride Salt

The free base is dissolved in an organic solvent such as ethyl acetate or ethanol and treated with anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution to precipitate the hydrochloride salt. This step enhances compound stability and solubility for pharmaceutical applications.

Reaction Conditions and Solvent Choices

| Step | Solvent(s) | Temperature Range | Reagents/Notes |

|---|---|---|---|

| Bromination of ethylphenol | Typically organic solvents (e.g., acetic acid) | 0–25 °C | Controlled bromination to avoid polybromination |

| Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether | 0–40 °C | Generates chloromethyl intermediate |

| Nucleophilic substitution | THF, DMF, or ethanol | 20–80 °C | Piperidine as nucleophile; inert atmosphere preferred |

| Hydrochloride salt formation | Ethanol, ethyl acetate | Room temperature | Addition of HCl gas or aqueous HCl |

Research Findings and Yields

- The nucleophilic substitution step typically achieves yields of 70–90% , depending on purity of intermediates and reaction control.

- Hydrochloride salt formation is quantitative with high purity.

- Purification is often achieved by recrystallization or column chromatography.

Comparative Notes on Related Compounds

While direct preparation methods for this compound are scarce in open literature, synthesis of closely related compounds such as 4-((4-bromo-2-ethylphenoxy)methyl)piperidine (free base) is documented with similar synthetic routes involving halomethylation and nucleophilic substitution. The hydrochloride salt formation is a standard pharmaceutical step.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination of 4-ethylphenol | Bromine or N-bromosuccinimide | Acetic acid or similar | 0–25 °C | 80–90 | Controlled to avoid overbromination |

| 2 | Chloromethylation of phenol | Formaldehyde + HCl or chloromethyl methyl ether | THF, DCM, or EtOH | 0–40 °C | 75–85 | Formation of chloromethyl intermediate |

| 3 | Nucleophilic substitution with piperidine | Piperidine | THF, DMF, EtOH | 20–80 °C | 70–90 | Key step forming ether linkage |

| 4 | Conversion to hydrochloride salt | HCl gas or aqueous HCl | EtOH, EtOAc | RT | Quantitative | Salt formation for stability |

Additional Notes

- The synthetic route requires careful control of temperature and stoichiometry to prevent side reactions such as polybromination or over-alkylation.

- Purification methods include silica gel chromatography and recrystallization.

- Analytical characterization (NMR, HRMS) confirms structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux .

Major Products Formed

The major products formed from the reactions of this compound include substituted phenoxy derivatives, dehalogenated piperidine compounds, and coupled products with extended aromatic or aliphatic chains .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride serves as an intermediate in synthesizing various pharmaceuticals. Its structural characteristics suggest potential applications in developing drugs targeting neurological disorders and other therapeutic areas. For example, preliminary studies indicate its possible roles in analgesic and anti-inflammatory treatments, although further research is needed to fully elucidate its mechanisms of action .

Case Study:

A study explored the compound's efficacy as a ligand in receptor interaction studies. The findings indicated that it could modulate receptor activity, suggesting therapeutic implications for pain management and inflammation .

Biochemical Research

Receptor Interaction Studies:

The compound has been investigated for its binding affinity to various receptors and enzymes. Understanding these interactions is crucial for elucidating its potential therapeutic effects. Research has shown that this compound can selectively interact with specific biological targets, which may lead to unique pharmacological profiles .

Table 1: Binding Affinity Data

Material Science

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. Its properties enhance the performance of these materials, making them suitable for various applications, including protective coatings and composite materials.

Application Example:

The compound's incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, which are critical for industrial applications .

Pesticide Formulation

The compound also finds applications in developing agrochemicals, particularly pesticides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable component in sustainable agricultural practices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantitative analysis of similar compounds. Its reliability ensures accuracy in various analytical methods, contributing to advancements in chemical analysis techniques .

Mechanism of Action

The mechanism of action of 4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride with analogous compounds:

Key Observations :

- Steric Effects : Bulky substituents like tert-butyl () introduce steric hindrance, which may limit binding to sterically sensitive targets.

- Electronic Effects : Bromine’s electron-withdrawing nature may stabilize charge interactions in receptor binding, while fluorine () offers a balance of electronegativity and minimal steric impact.

Pharmacological and Toxicological Considerations

- Target Compound: No direct toxicity data is available.

Biological Activity

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO. This compound, a derivative of piperidine, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21BrClNO

- Molecular Weight : 320.69 g/mol

- Structure : The compound features a piperidine ring substituted with a brominated phenoxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor or activator of various enzymes and receptors, thereby modulating biochemical pathways. The presence of the bromine atom enhances its binding affinity to these targets, influencing cellular processes such as signal transduction and metabolic regulation .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : There is emerging evidence that compounds structurally related to this compound can protect dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases .

- Pharmacological Potential : The compound has been investigated for its role as a therapeutic agent in various conditions, including cancer and neuropsychiatric disorders .

In Vitro Studies

A study evaluated the effects of this compound on cellular models. The compound was tested on MDCK cells to assess its impact on cellular processes such as phospholipidosis. Results indicated that treatment with this compound altered lipid metabolism, suggesting potential implications for drug-induced phospholipidosis .

Comparative Analysis

A comparative analysis with similar compounds revealed that variations in substituents significantly affect biological activity. For example:

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| 4-((2-Bromophenoxy)methyl)piperidine hydrochloride | Lacks ethyl group | Reduced activity | Less potent than the target compound |

| 4-((2-Bromo-4-methylphenoxy)methyl)piperidine hydrochloride | Contains methyl group | Moderate activity | Different reactivity profile |

| 4-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride | Contains fluorine | Enhanced reactivity | Potentially more active |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-((2-bromo-4-ethylphenoxy)methyl)piperidine hydrochloride?

- Methodology :

- Step 1 : React piperidine with 2-bromo-4-ethylphenol in the presence of a base (e.g., NaOH) and a coupling agent (e.g., DCM) to form the ether linkage via nucleophilic substitution .

- Step 2 : Purify the intermediate using column chromatography (silica gel, EtOAc/hexane gradient) to remove unreacted starting materials .

- Step 3 : Treat the purified product with hydrochloric acid to form the hydrochloride salt, followed by recrystallization from ethanol/water .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to mitigate side reactions (e.g., over-alkylation).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended) .

- NMR : Confirm substitution patterns (e.g., bromo and ethyl groups) via H and C NMR; compare with PubChem data for analogous piperidine derivatives .

- Mass Spectrometry : Verify molecular weight (theoretical: ~334.6 g/mol) via ESI-MS .

Q. What safety precautions are essential during handling?

- Protocols :

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact .

- Store in airtight containers at 2–8°C, away from strong oxidizers .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per local hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Approach :

- DOE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Process Control : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation .

- Case Study : For similar piperidine derivatives, yields increased from 60% to 85% by switching from DCM to THF and using microwave-assisted heating .

Q. What strategies address discrepancies in solubility or stability data across studies?

- Resolution Framework :

- Systematic Controls : Standardize solvents (e.g., DMSO for solubility assays) and pH buffers .

- Replicate Studies : Cross-validate results using independent labs or orthogonal methods (e.g., DSC for stability analysis) .

- Example : Conflicting solubility reports for analogous compounds were resolved by identifying pH-dependent degradation pathways .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Tools :

- DFT Calculations : Simulate electrophilic substitution at the bromo group using Gaussian or ORCA .

- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to hypothesize binding modes .

- Validation : Compare predicted LogP values with experimental HPLC-derived hydrophobicity indices .

Q. What are the implications of the bromo and ethyl substituents on pharmacological activity?

- Experimental Design :

- In Vitro Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity; use SAR analysis to correlate substituent effects with potency .

- Metabolic Stability : Incubate with liver microsomes to assess demethylation or debromination pathways .

- Hypothesis : The bromo group may act as a leaving site for prodrug activation, while the ethyl group enhances lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.